molecular formula C8H6BrF2IO B6293140 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene CAS No. 2404733-69-1

1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene

Cat. No.: B6293140
CAS No.: 2404733-69-1
M. Wt: 362.94 g/mol
InChI Key: LGPQZHURZFHCLA-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene ( 2404733-69-1) is a high-value, multi-halogenated aromatic building block specifically designed for advanced synthetic chemistry applications. With a molecular formula of C 8 H 6 BrF 2 IO and a molecular weight of 362.94 g/mol, this compound features a unique arrangement of reactive halogens (Bromine and Iodine) and an ethoxy group on a difluorinated benzene ring . This specific substitution pattern makes it a versatile precursor in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where it can be used to introduce complex, ortho-substituted difluorobenzene motifs into larger molecular architectures . The presence of both bromine and iodine offers chemoselective control, allowing researchers to sequentially functionalize the molecule at specific sites. The ethoxy group adjacent to the halogens can also influence the electronics and steric profile of the ring, further expanding its utility in designing molecules with specific properties. While its primary application lies in pharmaceutical and agrochemical research for the construction of active ingredients, it also holds potential in materials science for the synthesis of novel organic compounds . This product is provided with a guaranteed purity of ≥98% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2IO/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPQZHURZFHCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1Br)I)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Iodobenzene

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene reveals several potential synthetic routes. The primary disconnections involve the carbon-halogen and carbon-oxygen bonds. A logical approach would start from a simpler, commercially available difluorinated benzene (B151609) core, followed by the sequential introduction of the ethoxy, bromo, and iodo groups.

Key retrosynthetic disconnections could be:

C-I Bond: The iodo group can be introduced last, often via a diazotization-iodination sequence from a corresponding aniline (B41778) precursor or through a halogen exchange reaction.

C-Br Bond: The bromo group can be installed via electrophilic aromatic substitution or directed ortho-metalation. Its position relative to the other substituents is critical.

C-O (Ethoxy) Bond: The ethoxy group can be introduced via nucleophilic aromatic substitution on a highly activated fluoroaromatic precursor or be present on the starting material.

C-F Bonds: It is often most practical to begin with a difluorinated starting material, as the introduction of fluorine atoms onto an aromatic ring can be challenging and often requires harsh conditions.

A plausible forward strategy would commence with a 1,2-difluorobenzene (B135520) derivative, introducing the ethoxy group, followed by controlled, sequential halogenation. The order of bromination and iodination would be determined by the directing effects of the substituents present at each stage to achieve the desired 1,2,3,4,5-substitution pattern.

Halogenation Approaches and Regioselectivity Control

Achieving the specific substitution pattern of this compound hinges on controlling the regioselectivity of the halogenation steps. The electronic and steric properties of the substituents on the benzene ring guide the position of incoming electrophiles.

Direct Electrophilic Halogenation with Emphasis on Directing Group Effects (e.g., Ethoxy)

Direct electrophilic halogenation is a fundamental method for introducing halogen atoms onto an aromatic ring. The regiochemical outcome is governed by the directing effects of the substituents already present. wikipedia.orgaakash.ac.in

Activating vs. Deactivating Groups: Substituents are broadly classified as activating or deactivating. wikipedia.org Activating groups increase the rate of electrophilic aromatic substitution compared to benzene, while deactivating groups decrease the rate. vanderbilt.edu

Directing Effects: The ethoxy group (-OEt) is a potent activating group due to the +M (mesomeric) effect, where the oxygen's lone pairs donate electron density to the ring. organicchemistrytutor.comyoutube.com This effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus directing incoming electrophiles to these sites. organicchemistrytutor.comlibretexts.org Halogens (F, Br, I) are a unique class. They are deactivating due to their -I (inductive) effect but are ortho, para-directing because of their +M effect. libretexts.org

In a potential precursor like 1-ethoxy-2,3-difluorobenzene, the ethoxy group would be the dominant directing group. Bromination would be expected to occur primarily at the positions ortho and para to the ethoxy group. However, the presence of the fluorine atoms and their deactivating inductive effect, as well as steric hindrance, would modulate this outcome, requiring careful optimization of reaction conditions to achieve the desired regioselectivity. researchgate.net

Table 1: Directing Effects of Relevant Substituents

SubstituentClassificationDirecting Effect
-OCH2CH3 (Ethoxy)Strongly ActivatingOrtho, Para
-F (Fluoro)Weakly DeactivatingOrtho, Para
-Br (Bromo)Weakly DeactivatingOrtho, Para
-I (Iodo)Weakly DeactivatingOrtho, Para

Directed ortho-Metalation (DoM) Strategies for Sequential Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method circumvents the limitations of classical electrophilic substitution. In DoM, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position to form an aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then be trapped with an electrophile.

The ethoxy group can function as a DMG, directing lithiation to the adjacent C-H bond. For a precursor like 1-bromo-2-ethoxy-3,4-difluorobenzene, DoM could potentially be used to introduce the iodine atom at the C5 position. The choice of the organolithium base (e.g., n-BuLi, s-BuLi) and reaction conditions is crucial to avoid competing reactions such as halogen-metal exchange. unblog.fr This strategy allows for the sequential and highly controlled introduction of substituents, which is essential for synthesizing complex polysubstituted arenes. unblog.fruwindsor.ca

Halogen-Dance and Halogen Exchange Reactions

Halogen-Dance Reactions: The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. wikipedia.orgrsc.org This rearrangement proceeds through a series of deprotonation and halogen-metal exchange steps, typically driven by the formation of a more stable carbanion intermediate. wikipedia.orgclockss.org While often considered a side reaction, a controlled halogen dance can be a valuable synthetic tool to access substitution patterns that are difficult to obtain directly. clockss.orgresearchgate.net In the context of synthesizing this compound, this reaction could potentially be used to isomerize a precursor to the desired regioisomer.

Halogen Exchange Reactions: Halogen exchange, particularly the aromatic Finkelstein reaction, provides a method for converting one aryl halide into another. nih.gov For instance, an aryl bromide can be converted into a more reactive aryl iodide. acs.org Copper-catalyzed and nickel-catalyzed versions of this reaction have been developed, allowing for the exchange of bromine for iodine under relatively mild conditions. organic-chemistry.orgresearchgate.net This strategy could be employed at a late stage of the synthesis, for example, by first introducing a bromine atom at the C5 position and then exchanging it for iodine. quora.com

Table 2: Comparison of Halogenation Strategies

MethodPrincipleKey AdvantagePotential Challenge
Direct Electrophilic HalogenationSubstitution via electrophilic attack on the ringDirect, often uses simple reagentsMixtures of regioisomers, control can be difficult
Directed ortho-Metalation (DoM)Regiospecific deprotonation directed by a functional groupExcellent regiocontrol for ortho-substitutionRequires strong bases, low temperatures, and inert atmosphere
Halogen DanceBase-catalyzed migration of a halogenAccess to thermodynamically favored, otherwise inaccessible isomersCan be difficult to control, may lead to mixtures
Halogen ExchangeSubstitution of one halogen for another (e.g., Br for I)Useful for late-stage functionalization and introducing iodineRequires specific catalysts (e.g., Cu(I)) and conditions

Diazotization-Iodination Pathways for Aryl Iodides

The Sandmeyer reaction and related diazotization-iodination pathways are classic and reliable methods for introducing an iodine atom onto an aromatic ring. organic-chemistry.org The process begins with the conversion of a primary aromatic amine (aniline derivative) into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org The resulting diazonium salt is then treated with an iodide source, such as potassium iodide, to yield the corresponding aryl iodide. nih.govacs.org

For the synthesis of the target molecule, a precursor such as 5-amino-1-bromo-2-ethoxy-3,4-difluorobenzene would be required. The diazotization of this aniline, followed by quenching with potassium iodide, would install the iodine at the C5 position. One-pot procedures have been developed to carry out the diazotization and iodination sequentially, which can improve convenience and yield. researchgate.net This method is particularly valuable as it allows for the introduction of iodine at a specific position dictated by the location of the precursor amino group. acs.org

Fluorination Strategies on Precursors

Etherification Methodologies for Ethoxy Group Introduction

The introduction of an ethoxy group onto the polyhalogenated benzene core is a pivotal step in the synthesis of the target molecule. This transformation is typically achieved through the etherification of a corresponding phenolic precursor, 1-bromo-3,4-difluoro-5-iodo-2-phenol. The presence of multiple electron-withdrawing halogen atoms can influence the acidity of the phenolic proton and the reactivity of the aromatic ring, necessitating careful selection of the etherification method.

Williamson Ether Synthesis and Variants

The Williamson ether synthesis is a classic and widely employed method for the formation of ethers. francis-press.commasterorganicchemistry.com It proceeds via an S\textsubscript{N}2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comjk-sci.com In the context of synthesizing this compound, the corresponding phenol (B47542) would first be deprotonated by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide.

The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. For phenols, especially those with electron-withdrawing substituents that increase their acidity, bases like sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often sufficient. jk-sci.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S\textsubscript{N}2 reaction.

Reactants Base Solvent Temperature Yield
1-Bromo-3,4-difluoro-5-iodo-2-phenol, Ethyl iodideK₂CO₃DMFRoom Temp.High
1-Bromo-3,4-difluoro-5-iodo-2-phenol, Ethyl bromideCs₂CO₃Acetonitrile60 °CHigh

This table presents representative conditions for the Williamson ether synthesis of the target compound's precursor. The yields are generally high for this type of reaction.

Variants of the Williamson ether synthesis, such as using phase-transfer catalysts, can be employed to enhance the reaction rate and yield, particularly when dealing with less reactive substrates or when using a biphasic solvent system.

Transition Metal-Catalyzed Etherification Reactions

In recent years, transition metal-catalyzed methods have emerged as powerful alternatives for the formation of C-O bonds, particularly for the synthesis of diaryl ethers or when the Williamson synthesis is not feasible. nih.govscirp.org Palladium- and copper-catalyzed reactions are the most common. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions.

For the synthesis of this compound, a transition metal-catalyzed approach would likely involve the coupling of the corresponding phenol with an ethylating agent. However, for the formation of an alkyl aryl ether, the Williamson synthesis is generally more straightforward and cost-effective. Transition metal-catalyzed etherifications are more frequently applied to the formation of diaryl ethers. Nevertheless, developments in this area, such as nickel-catalyzed etherification of phenols with aryl halides under visible light, demonstrate the expanding scope of these methods. nih.gov

Catalyst Ligand Base Solvent Temperature
Pd₂(dba)₃Buchwald-type phosphine (B1218219)NaOtBuToluene80-100 °C
CuIPhenanthrolineCs₂CO₃Dioxane110 °C

This table shows typical conditions for palladium- and copper-catalyzed etherification reactions. While not the primary method for this specific synthesis, these conditions are representative of modern C-O bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions in Polyhalogenated Systems

The presence of both bromine and iodine atoms in this compound offers a versatile platform for selective functionalization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the key to achieving regioselectivity. In general, the C-I bond is weaker and more reactive towards oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)) than the C-Br bond. This reactivity difference (I > Br > Cl) allows for sequential and site-selective cross-coupling reactions.

Suzuki-Miyaura Coupling (e.g., with Aryl Bromides/Iodides)

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. nih.govyonedalabs.com In the case of this compound, the greater reactivity of the C-I bond allows for selective coupling at the 5-position while leaving the C-Br bond at the 1-position intact for subsequent transformations.

By carefully selecting the palladium catalyst, ligand, base, and reaction conditions, a high degree of selectivity can be achieved. For instance, using a standard palladium catalyst like Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or DME/water, the reaction with an arylboronic acid would preferentially occur at the iodine-bearing carbon.

Aryl Halide Boronic Acid Catalyst Base Solvent Selectivity
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂OHigh for I-coupling
This compound4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DME/H₂OHigh for I-coupling

This interactive table illustrates the expected high regioselectivity of the Suzuki-Miyaura coupling on the target molecule, favoring reaction at the more labile C-I bond.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to be highly regioselective, with the alkynylation occurring at the C-I bond. wikipedia.org

Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. The reaction is generally carried out under mild conditions, often at room temperature.

Aryl Halide Alkyne Pd Catalyst Cu Co-catalyst Base/Solvent Selectivity
This compoundPhenylacetylenePd(PPh₃)₄CuITriethylamineHigh for I-coupling
This compoundTrimethylsilylacetylenePdCl₂(PPh₃)₂CuIDiisopropylamineHigh for I-coupling

This table demonstrates the anticipated regioselectivity of the Sonogashira coupling, with the reaction preferentially taking place at the more reactive C-I position.

Negishi, Stille, and Kumada Coupling Reactions

The Negishi, Stille, and Kumada coupling reactions are also powerful tools for the formation of C-C bonds and exhibit similar regioselectivity patterns based on the relative reactivity of the carbon-halogen bonds.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-I bond in this compound would direct the coupling to the 5-position. wikipedia.org

Stille Coupling: The Stille reaction utilizes an organotin reagent and an organic halide in the presence of a palladium catalyst. libretexts.orgorganic-chemistry.org The C-I bond is significantly more reactive than the C-Br bond in Stille couplings, allowing for highly selective transformations. wikipedia.org

Kumada Coupling: This reaction employs a Grignard reagent as the nucleophile and a palladium or nickel catalyst. organic-chemistry.orgwikipedia.org The coupling is expected to occur selectively at the C-I bond of the target molecule. youtube.com

Coupling Reaction Organometallic Reagent Catalyst Typical Selectivity
NegishiAryl-ZnClPd(PPh₃)₄ or Ni(dppe)Cl₂High for I-coupling
StilleAryl-SnBu₃Pd(PPh₃)₄High for I-coupling
KumadaAryl-MgBrPdCl₂(dppf) or NiCl₂(dppe)High for I-coupling

This table summarizes the expected high regioselectivity of the Negishi, Stille, and Kumada coupling reactions on this compound, all favoring reaction at the C-I bond.

Buchwald-Hartwig Amination (for potential amine derivatization)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides or triflates, a transformation that is otherwise challenging. For a substrate like this compound, this reaction offers a powerful tool for introducing amino groups, which are prevalent in biologically active molecules.

Given the differential reactivity of carbon-halogen bonds (C-I > C-Br >> C-Cl > C-F), a chemoselective Buchwald-Hartwig amination would be expected to occur preferentially at the C-I bond. By carefully selecting the catalyst system (palladium precursor and ligand), base, and reaction conditions, it is conceivable to selectively replace the iodine atom with a primary or secondary amine, leaving the bromine atom intact for subsequent transformations.

Key components for a successful Buchwald-Hartwig amination on this substrate would include:

Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common choices.

Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic efficiency. Ligands like X-Phos, S-Phos, or RuPhos have proven effective in challenging C-N couplings.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), or cesium carbonate (Cs₂CO₃) is typically required to facilitate the catalytic cycle.

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or DMF are commonly used.

These reactions can often be accelerated using microwave irradiation, which can significantly reduce reaction times and improve yields. The ability to selectively functionalize the C-I bond first, followed by a potential second amination at the C-Br bond under more forcing conditions, provides a stepwise route to complex, differentially substituted anilines.

Chemoselective and Site-Selective Cross-Coupling in the Presence of Multiple Halogens

The presence of both bromine and iodine on the benzene ring is the most significant feature of this compound from a synthetic standpoint. This di-halogenated pattern allows for programmed, sequential cross-coupling reactions. The site-selectivity of these reactions is governed by the relative bond dissociation energies of the carbon-halogen bonds, which dictates the ease of oxidative addition to a transition metal catalyst, typically palladium(0).

The established reactivity order for halogens in palladium-catalyzed cross-coupling is: I > Br > Cl > F. This inherent difference allows for highly chemoselective functionalization at the C-I bond while the C-Br bond remains untouched. A wide variety of cross-coupling reactions can be employed, including:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes.

Stille Coupling: Reaction with organostannanes.

Negishi Coupling: Reaction with organozinc reagents.

For example, a Suzuki-Miyaura coupling could be performed under mild conditions to selectively replace the iodine atom with an aryl or alkyl group. The resulting 1-bromo-2-ethoxy-3,4-difluoro-5-arylbenzene could then be subjected to a second, distinct cross-coupling reaction at the C-Br bond, often requiring more forcing conditions (e.g., higher temperature, different ligand) to install a second substituent. This stepwise approach provides a powerful strategy for the controlled synthesis of tetra-substituted benzene derivatives with high precision.

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling This table illustrates the generally accepted hierarchy of reactivity that enables chemoselective functionalization of polyhalogenated aromatic compounds.

Halogen BondRelative ReactivityTypical Coupling Conditions
C-IHighestMild (e.g., room temperature to 80 °C)
C-BrIntermediateModerate (e.g., 80 °C to 120 °C)
C-ClLowerForcing (requires specialized ligands/high temp)
C-FLowestGenerally unreactive in cross-coupling

Exploration of Novel Synthetic Routes (e.g., Metal-Free Methods, Aryne Chemistry)

While transition-metal catalysis is dominant, research into alternative synthetic strategies continues to grow. For a molecule like this compound, two areas of interest are metal-free coupling and aryne chemistry.

Metal-Free Methods: Transition-metal-free coupling reactions avoid the cost and potential toxicity of residual metals in the final products. These reactions often proceed via different mechanisms, such as homolytic aromatic substitution or nucleophilic aromatic substitution (SₙAr). For instance, certain base-promoted C-C or C-N bond formations have been developed that operate without a metal catalyst, although they may require highly activated substrates or specific reaction partners.

Aryne Chemistry: The target molecule is a potential precursor to a highly reactive aryne intermediate. Treatment with a strong base like lithium diisopropylamide (LDA) or n-butyllithium could, in principle, induce elimination of HBr or HI (following metal-halogen exchange) to generate a 4-bromo-5-ethoxy-6-fluoro-benzyne or a 4-iodo-5-ethoxy-6-fluoro-benzyne. A more modern and milder method for aryne generation involves using ortho-silylaryl triflates and a fluoride (B91410) source, a technique pioneered by Kobayashi.

Once generated, the aryne is a powerful electrophile that can be trapped by a wide range of nucleophiles and cycloaddition partners. This allows for the introduction of two adjacent substituents in a single step. For example, trapping the aryne intermediate with furan (B31954) would yield a Diels-Alder adduct, while reaction with an azide (B81097) could lead to triazole formation. This pathway offers a fundamentally different approach to functionalization compared to cross-coupling, potentially providing access to novel molecular scaffolds.

One-Pot and Cascade Reaction Sequences for Enhanced Efficiency

To improve synthetic efficiency, reduce waste, and save time, one-pot and cascade reactions are highly desirable. These sequences involve multiple bond-forming events in a single reaction vessel without the isolation of intermediates.

For this compound, a one-pot, dual cross-coupling sequence could be envisioned. This might involve:

A highly selective coupling at the C-I bond under very mild conditions with a specific catalyst system.

After the first reaction is complete, a second catalyst, ligand, or coupling partner is added to the same pot, and the temperature is increased to facilitate a second coupling at the C-Br bond.

Alternatively, a cascade reaction could be designed where an initial functionalization triggers a subsequent intramolecular cyclization. For example, a Sonogashira coupling to introduce an alkyne with a tethered nucleophile could be followed by a base- or metal-catalyzed cyclization onto the alkyne, forming a heterocyclic ring system in a single operation. The development of such processes for this specific substrate would represent a significant step towards more efficient and sustainable chemical synthesis.

Asymmetric Synthesis Approaches (if chiral centers are introduced in derivatives)

The parent molecule, this compound, is achiral. However, it can serve as a prochiral substrate for the synthesis of chiral derivatives. Chirality could be introduced in several ways:

Atropisomerism: If Suzuki coupling is used to introduce large, sterically hindered groups at both the C-5 (via the C-I bond) and C-1 (via the C-Br bond) positions, rotation around the newly formed aryl-aryl bonds could be restricted. If the substitution pattern is appropriate, this can lead to stable, separable atropisomers (axially chiral molecules).

Introduction of Chiral Centers: A substituent introduced via cross-coupling could itself contain a prochiral center. For example, coupling with an alkene followed by an asymmetric dihydroxylation or hydrogenation would create new stereocenters.

Asymmetric Desymmetrization: If a derivative is created where two functional groups are enantiotopic, a chiral reagent or catalyst could react selectively with one of them.

The synthesis of single-enantiomer products from prochiral starting materials is a major goal of modern organic chemistry. This is typically achieved using chiral catalysts, chiral auxiliaries, or enzymes. For derivatives of this compound, employing asymmetric catalysis in a key bond-forming step would be the most elegant approach to obtaining enantiomerically pure final products.

Process Optimization and Scalability Considerations in Laboratory Synthesis

Translating a synthetic route from a small-scale discovery lab to a larger, process-oriented scale presents numerous challenges. For the synthesis and derivatization of this compound, several factors must be considered for optimization and scalability.

Catalyst Loading: In palladium-catalyzed reactions, minimizing the amount of the expensive and toxic metal catalyst is crucial. High-turnover catalysts and ligands are sought to reduce catalyst loading to parts-per-million (ppm) levels where possible.

Reagent Cost and Availability: The cost and accessibility of starting materials, reagents, and ligands become paramount on a larger scale. For instance, while complex, highly efficient ligands may be suitable for small-scale work, more economical alternatives might be needed for scale-up.

Reaction Conditions: Extreme temperatures, high pressures, or extended reaction times are often difficult and costly to implement on a large scale. Optimization focuses on finding milder, more efficient conditions.

Purification: Chromatographic purification, common in research labs, is often impractical for large quantities. Developing procedures that yield products pure enough to be isolated by crystallization or distillation is a key goal of process chemistry.

Flow Chemistry: Continuous flow reactors offer significant advantages for scalability, safety, and reproducibility. They allow for precise control over reaction parameters (temperature, pressure, residence time) and can handle highly exothermic or hazardous reactions more safely than large batch reactors. Implementing key cross-coupling or functionalization steps in a flow system could be a viable strategy for the scalable production of derivatives of this compound.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Iodobenzene

Differential Reactivity of Halogen Substituents (Bromine, Iodine, Fluorine)

The benzene (B151609) ring of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is adorned with three different types of halogen atoms: bromine, iodine, and fluorine. This structural feature is central to its chemical behavior, allowing for selective reactions at different positions on the aromatic core.

In nucleophilic aromatic substitution reactions, the leaving group ability of the halogens is inversely related to the carbon-halogen bond strength. The bond strength decreases in the order C-F > C-Cl > C-Br > C-I. Consequently, iodine is the best leaving group among the halogens on the ring, followed by bromine. Fluorine, with the strongest carbon-fluorine bond, is a poor leaving group under typical nucleophilic aromatic substitution conditions. This hierarchy in leaving group ability allows for selective displacement of the iodine and bromine atoms.

Interactive Data Table: Carbon-Halogen Bond Dissociation Energies in Benzene Derivatives

BondBond Dissociation Energy (kJ/mol)Relative Leaving Group Ability
C-I~270Highest
C-Br~330Intermediate
C-F~500Lowest

Note: The values are approximate and can vary depending on the specific molecular environment.

Halogen atoms on an aromatic ring exhibit a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R). For fluorine, the inductive effect is the strongest among the halogens, while its resonance effect is relatively weak. This results in a net deactivation of the aromatic ring towards electrophilic aromatic substitution.

However, like other halogens, fluorine is an ortho-, para-director for incoming electrophiles. In this compound, the two fluorine atoms at positions 3 and 4 strongly deactivate the ring, making electrophilic substitution reactions challenging. The combined deactivating effect of all the halogens renders the aromatic ring electron-deficient.

The differential reactivity of the carbon-halogen bonds is particularly advantageous in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov The weaker carbon-iodine bond allows for selective oxidative addition to a low-valent transition metal catalyst (e.g., palladium(0)) in the presence of the carbon-bromine bond. This enables sequential, site-selective functionalization of the aromatic ring.

For instance, a Suzuki coupling reaction can be performed selectively at the C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction under more forcing conditions. researchgate.netbeilstein-journals.orguzh.ch This stepwise approach is a powerful tool for the synthesis of complex, unsymmetrically substituted aromatic compounds. nih.gov

Table: General Reactivity Order in Palladium-Catalyzed Cross-Coupling Reactions

Position of HalogenRelative Reactivity
5-IodoMost reactive
1-BromoLess reactive
3,4-DifluoroUnreactive

Reactions at the Ethoxy Group

The ethoxy group (-OCH2CH3) ortho to the bromine atom also influences the reactivity of the molecule and can itself be a site for chemical modification.

Aryl ethers are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI, or with strong Lewis acids such as boron tribromide (BBr3). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The cleavage of the ether bond in this compound would proceed via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. chemistrysteps.commasterorganicchemistry.com

Due to the sp2 hybridization of the aromatic carbon, the cleavage will exclusively occur at the ethyl-oxygen bond, yielding the corresponding phenol (B47542) and ethyl halide. masterorganicchemistry.comlibretexts.org This reaction is a common deprotection strategy in organic synthesis. The reaction can proceed through either an SN1 or SN2 mechanism depending on the reaction conditions and the nature of the alkyl group. wikipedia.orgchemistrysteps.com Given that the ethyl group is a primary alkyl group, the cleavage is likely to follow an SN2 pathway. chemistrysteps.com

The alkyl chain of the ethoxy group can also undergo reactions, particularly at the benzylic-like position (the carbon atom of the ethyl group attached to the oxygen). However, the direct reactivity of this position is generally low in aryl ethers. Reactions such as benzylic bromination with N-bromosuccinimide (NBS) are more typical for alkylbenzenes where the alkyl group is directly attached to the aromatic ring. libretexts.orglibretexts.orgyoutube.comyoutube.com

Oxidation of the alkyl side chain is also a common reaction for alkylbenzenes, but this is less facile for alkoxy groups. libretexts.orglibretexts.org Strong oxidizing agents would likely lead to cleavage of the ether linkage or degradation of the aromatic ring before significant oxidation of the ethyl group occurs.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the strongly electron-withdrawing fluorine atoms which activate the aromatic ring towards nucleophilic attack. wikipedia.orgcsbsju.edu In an SNAr reaction, a nucleophile replaces a leaving group on the aromatic ring. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The rate-determining step is generally the initial attack of the nucleophile, meaning the ability of the leaving group to withdraw electron density from the ring is a crucial factor. stackexchange.com Consequently, the typical order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I. wikipedia.orgnih.gov This is contrary to SN2 reactions and is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and facilitates nucleophilic attack. wikipedia.org

For this compound, there are four potential leaving groups: the two fluorine atoms, the bromine atom, and the iodine atom. Based on the principles of SNAr, the fluorine atoms are the most likely to be substituted by a strong nucleophile. The position of nucleophilic attack will be influenced by the combined electronic effects of all substituents. The ethoxy group is activating, while all halogens are deactivating. The two fluorine atoms provide strong activation for SNAr.

Table 1: Predicted Relative Reactivity of Halogen Positions in SNAr

Position of Halogen Halogen Predicted Relative Reactivity Rationale
C3 Fluorine High Strong electron-withdrawing nature of fluorine activates the ring for nucleophilic attack. wikipedia.orgstackexchange.com
C4 Fluorine High Strong electron-withdrawing nature of fluorine activates the ring for nucleophilic attack. wikipedia.orgstackexchange.com
C1 Bromine Moderate Bromine is a less effective leaving group than fluorine in SNAr. nih.gov

Electrophilic Aromatic Substitution (EAS) Patterns

In electrophilic aromatic substitution (EAS) reactions, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The existing substituents on the benzene ring profoundly influence both the rate of reaction and the position of the incoming electrophile. wikipedia.orgunizin.org Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org

In this compound, the directing effects of the substituents must be considered collectively. The ethoxy group at C2 will strongly direct incoming electrophiles to the ortho (C3, which is blocked) and para (C6, which is an available hydrogen) positions. The halogens will also direct ortho and para relative to their own positions. The final substitution pattern will be a result of the interplay between these directing effects and steric hindrance. The most likely position for electrophilic attack is the C6 position, which is para to the strongly activating ethoxy group and ortho to the bromine atom.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Position on Ring Predicted Outcome Rationale
C6 Major Product Para to the strongly activating ethoxy group and ortho to the bromine atom. wikipedia.orglibretexts.org Sterically accessible.

Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a powerful reaction for the formation of organometallic reagents, which are valuable intermediates in organic synthesis. wikipedia.org This reaction typically involves the treatment of an organic halide with an organolithium or Grignard reagent. nih.govmdpi.com The rate of exchange is generally dependent on the halogen, with the reactivity order being I > Br > Cl > F. wikipedia.org

For this compound, the carbon-iodine bond is the most likely site for halogen-metal exchange due to its lower bond strength compared to the carbon-bromine and carbon-fluorine bonds. Treatment with a reagent such as n-butyllithium at low temperatures would be expected to selectively form the corresponding aryllithium species at the C5 position. mdpi.com

Once the organometallic intermediate is formed, it can be "quenched" by reacting it with a variety of electrophiles to introduce new functional groups.

Table 3: Potential Products from Halogen-Metal Exchange and Quenching

Quenching Electrophile Reagent Example Resulting Functional Group at C5
Proton Source Water (H₂O) Hydrogen
Carbon Dioxide CO₂ Carboxylic Acid (-COOH)
Aldehyde Formaldehyde (CH₂O) Hydroxymethyl (-CH₂OH)

Reaction Kinetics and Thermodynamic Studies

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the surveyed literature. However, general principles can be applied to predict the energetic profiles of the discussed reactions.

For SNAr reactions , the presence of multiple electron-withdrawing groups (the halogens) is expected to lower the activation energy for the initial nucleophilic attack, thus increasing the reaction rate. masterorganicchemistry.com The stability of the Meisenheimer intermediate would be enhanced by the resonance and inductive effects of these substituents.

The halogen-metal exchange reaction is typically a very fast and kinetically controlled process. wikipedia.org The thermodynamics would favor the formation of the more stable organometallic species.

Elucidation of Reaction Mechanisms and Identification of Intermediates

The mechanisms of the primary reaction types discussed for this compound are well-established in organic chemistry.

SNAr Mechanism: This proceeds via a two-step addition-elimination mechanism.

Addition: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex . researchgate.net For the target molecule, this complex would have the negative charge delocalized across the aromatic ring and stabilized by the electron-withdrawing fluorine, bromine, and iodine atoms.

Elimination: The leaving group (most likely a fluoride (B91410) ion) departs, and the aromaticity of the ring is restored.

EAS Mechanism: This reaction involves a two-step process.

Electrophilic Attack: The π electrons of the aromatic ring attack the electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate . youtube.com The positive charge in this intermediate is delocalized over the ring and is stabilized by the electron-donating ethoxy group.

Deprotonation: A base removes a proton from the carbon that was attacked by the electrophile, restoring the aromatic system.

Halogen-Metal Exchange Mechanism: The precise mechanism can be complex and may involve the formation of an "ate-complex". wikipedia.org A simplified view involves a nucleophilic attack of the carbanionic part of the organometallic reagent (e.g., the butyl group of n-butyllithium) on the halogen atom (iodine in this case), leading to the exchange.

Theoretical and Computational Studies of 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Iodobenzene

Quantum Chemical Calculations for Molecular Geometry and Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene. Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are utilized to optimize the molecular geometry. These calculations explore the potential energy surface of the molecule to locate the minimum energy conformer.

For this compound, a key aspect of its conformation is the orientation of the ethoxy group relative to the benzene (B151609) ring. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ethoxy group is a critical parameter. Potential energy scans, where this dihedral angle is systematically varied, can reveal the rotational barrier and identify the most stable conformers. It is generally expected that the most stable conformation will have the ethyl group oriented to minimize steric hindrance with the adjacent bulky bromine and fluorine atoms.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.91
C-O1.37C-O-C118.5
C-F1.35
C-I2.10
O-C(ethyl)1.43
C(ethyl)-C(ethyl)1.52
C-C (ring avg.)1.39
C-C-O-C± 90

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Electronic Structure Analysis (e.g., HOMO/LUMO Orbitals, Electrostatic Potential Surfaces)

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

For this molecule, the HOMO is likely to be localized on the electron-rich benzene ring and the iodine atom, which is the most polarizable halogen. The LUMO, conversely, may be distributed over the aromatic ring and influenced by the electron-withdrawing halogen substituents. A smaller HOMO-LUMO gap would suggest higher reactivity.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. Regions of negative potential (red) indicate areas prone to electrophilic attack, likely around the oxygen of the ethoxy group and the fluorine atoms. Regions of positive potential (blue) are susceptible to nucleophilic attack, which could be associated with the hydrogen atoms of the ethyl group and, interestingly, the iodine and bromine atoms due to the phenomenon of a "sigma-hole" in halogen bonding.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These energy values are hypothetical and serve as an example of results from electronic structure calculations.

Density Functional Theory (DFT) Applications for Reactivity Predictions and Spectroscopic Property Estimation

DFT is a versatile tool for predicting various properties of this compound. By employing different functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), a range of molecular characteristics can be calculated. researchgate.netresearchgate.net

Reactivity Predictions: DFT can be used to calculate reactivity descriptors such as chemical hardness, softness, and electrophilicity index. These parameters help in understanding the molecule's behavior in chemical reactions. For instance, the Fukui function can be calculated to identify the most reactive sites for nucleophilic, electrophilic, and radical attack.

Spectroscopic Property Estimation:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can predict the ¹³C and ¹H NMR chemical shifts. wu.ac.th These theoretical predictions, when compared with experimental data, can help in the structural elucidation of the molecule and its derivatives.

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the electronic transitions and the molecule's color and photophysical properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in a condensed phase (e.g., in a solvent or in a crystal). MD simulations model the movement of atoms over time, allowing for the exploration of conformational landscapes and intermolecular interactions.

For this molecule, MD simulations could reveal the preferred orientations of the ethoxy group in a solution, considering the influence of solvent molecules. It can also be used to study how these molecules pack in a solid state, which is influenced by weak intermolecular forces such as van der Waals interactions and halogen bonding.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to investigate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located.

For example, in a nucleophilic aromatic substitution reaction, computational modeling could determine whether the substitution is more likely to occur at the carbon bearing the bromine or the iodine. The activation energies for both pathways can be calculated by locating the respective transition state structures. The pathway with the lower activation energy would be the kinetically favored one.

Prediction of Selectivity in Complex Synthetic Transformations

In more complex reactions, this compound may have multiple reactive sites, leading to different possible products (regioisomers or stereoisomers). Computational chemistry can be a valuable tool in predicting the selectivity of such transformations.

For instance, in a cross-coupling reaction, the relative reactivity of the C-Br and C-I bonds is a key question. DFT calculations can model the oxidative addition step to a metal catalyst (e.g., palladium) at both sites. The calculated activation barriers would provide a strong indication of which halogen is more likely to react, thus predicting the major product of the reaction.

Investigation of Halogen Bonding Interactions and Their Influence on Molecular Packing and Reactivity

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). acs.org The presence of both bromine and iodine in this compound makes it a prime candidate for participating in halogen bonding. The iodine atom, being more polarizable, is expected to be a stronger halogen bond donor than bromine.

Computational studies can quantify the strength of these interactions and visualize the "sigma-hole" on the halogen atoms, which is a region of positive electrostatic potential responsible for this interaction. Understanding the halogen bonding capabilities of this molecule is crucial for predicting its crystal structure and for designing crystal engineering and supramolecular chemistry applications. These interactions can also influence the reactivity of the molecule by activating the C-X bond (where X is Br or I) towards certain reactions. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Iodobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive searches for experimental high-resolution NMR data for the specific compound 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene did not yield specific results. The structural elucidation of this molecule would typically involve a combination of one-dimensional and two-dimensional NMR techniques.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Structural Connectivity and Stereochemistry

The ¹H NMR spectrum would be expected to show signals corresponding to the ethoxy group protons and any aromatic protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the through-bond effects of the bromine, ethoxy, fluorine, and iodine substituents.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the electronegativity and position of the various halogen and ethoxy substituents.

The ¹⁹F NMR spectrum is a crucial tool for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum would reveal the chemical shifts and coupling patterns of the two fluorine atoms, providing insights into their electronic environment and their spatial relationship with neighboring atoms.

2D-NMR Techniques (COSY, HMQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

To definitively assign the proton and carbon signals and to establish the connectivity of the molecule, a suite of 2D-NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish correlations between scalar-coupled protons, for instance, within the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate proton signals with their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about through-space proximity of protons, which can help in determining the preferred conformation of the ethoxy group relative to the aromatic ring.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

In the absence of single-crystal X-ray data, solid-state NMR could provide valuable information about the crystalline form(s) of this compound. It can be used to study polymorphism, identify the number of molecules in the asymmetric unit of a crystal lattice, and provide information on intermolecular interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Bond Characterization

C-H stretching and bending vibrations of the ethoxy group and the aromatic ring.

C-O stretching of the ethoxy group.

C-F, C-Br, and C-I stretching vibrations.

Aromatic C=C stretching vibrations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

While specific HRMS data for this compound was not found, this technique would be crucial for confirming its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The analysis of the fragmentation pattern in the mass spectrum would offer structural information, for example, by observing the loss of the ethoxy group or halogen atoms.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

A search for crystal structure data for this compound in crystallographic databases did not yield any results. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal. A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions such as halogen bonding or π-stacking.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. wikipedia.org For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π→π* transitions originating from the benzene (B151609) ring. ijermt.org The benzene molecule itself exhibits characteristic absorptions, which are significantly modified by the presence of substituents. researchgate.netlibretexts.org

The substituents on the benzene ring—bromo, ethoxy, fluoro, and iodo groups—alter the energies of the molecular orbitals involved in these transitions. libretexts.org Electron-donating groups, such as the ethoxy group, typically cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity (hyperchromic effect) by raising the energy of the highest occupied molecular orbital (HOMO). ijermt.org Conversely, the inductive electron-withdrawing effects of the halogen atoms can influence the electronic transitions. libretexts.org Halogens also possess lone pairs that can participate in p-π conjugation, which tends to cause a red shift. libretexts.org The interplay of these inductive and resonance effects determines the final position and intensity of the absorption bands.

For this compound, the primary π→π* transitions, analogous to the E and B bands of benzene, are expected. wikipedia.org The presence of multiple, diverse substituents makes precise prediction complex, but a general estimation based on substituent effects can be made.

Table 1: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Transition TypeExpected Wavelength (λ_max)Molar Absorptivity (ε)Notes
π → π* (E-band analogue)~210-230 nm> 10,000 L mol⁻¹ cm⁻¹High-energy transition, often showing fine structure. Shifted by the combination of all substituents.
π → π* (B-band analogue)~270-290 nm~1,000-2,000 L mol⁻¹ cm⁻¹Lower-energy transition, symmetry-forbidden in benzene but allowed due to substitution. Sensitive to substituent effects.

Photoelectron Spectroscopy (e.g., XPS, UPS) for Surface and Electronic Structure Characterization

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. libretexts.orgwikipedia.org

X-ray Photoelectron Spectroscopy (XPS) is primarily used to analyze core-level electrons, offering insights into the elemental composition and chemical environment of atoms within the molecule. libretexts.org For this compound, XPS would be able to identify and quantify all constituent elements (C, O, F, Br, I). Furthermore, high-resolution scans of each element's core levels can reveal subtle shifts in binding energy (chemical shifts) that reflect the different chemical environments. For example, the C 1s signal would be composed of multiple peaks corresponding to carbons bonded to other carbons, oxygen, fluorine, bromine, and iodine.

Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy UV photons to probe the valence electrons, which are involved in chemical bonding. libretexts.org The UPS spectrum of this compound would reveal the energies of the molecular orbitals, including the π-orbitals of the benzene ring and the lone-pair orbitals of the oxygen and halogen atoms. This data is crucial for understanding the molecule's reactivity and the nature of its electronic transitions observed in UV-Vis spectroscopy.

Table 2: Predicted Core-Level Binding Energies for XPS Analysis of this compound

ElementAtomic OrbitalPredicted Binding Energy (eV)Chemical State Information
CarbonC 1s~285-290 eVMultiple peaks expected: C-C/C-H (~285.0 eV), C-Br (~286.0 eV), C-I (~285.5 eV), C-O (~286.5 eV), C-F (~288-290 eV).
OxygenO 1s~532-534 eVReflects the C-O-C linkage of the ethoxy group.
FluorineF 1s~688-690 eVCharacteristic binding energy for organofluorine compounds.
BromineBr 3d~70-71 eVSpin-orbit split into 3d₅/₂ and 3d₃/₂ components, indicative of the C-Br bond.
IodineI 3d₅/₂~619-620 eVSpin-orbit split into 3d₅/₂ and 3d₃/₂ components, characteristic of the C-I bond.

Advanced Microscopy Techniques (e.g., SEM, TEM) for Morphological Studies (if applied to materials derived from the compound)

While typically applied to solid-state materials rather than individual molecules, advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) would be indispensable for characterizing the morphology of materials derived from this compound. researchgate.netresearchgate.net Such materials could include single crystals, thin films for electronic devices, or self-assembled nanostructures. acs.orgresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. mdpi.com If derivatives of the title compound were used to create microstructures or thin films, SEM would be used to visualize features like crystal habit, grain size, film uniformity, and the presence of defects. acs.org

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of internal structures, crystal lattices, and nanoscale features. acs.org For materials developed from this compound, such as organic nanoparticles or polymer composites, TEM could reveal particle size distribution, shape, and the dispersion of the compound within a matrix. acs.org

Table 3: Application of Microscopy Techniques to Materials Derived from this compound

TechniqueInformation ProvidedPotential Application
Scanning Electron Microscopy (SEM) Surface morphology, topography, crystal shape, film thickness, and elemental composition (with EDS).Characterizing the surface of a thin film for an organic electronic device; observing the crystal morphology from a bulk sample.
Transmission Electron Microscopy (TEM) Internal structure, particle size and shape, crystallinity, lattice defects, and elemental mapping (with EELS/EDS).Analyzing the size and structure of nanoparticles synthesized from a derivative; investigating the ordering in a self-assembled monolayer.

Time-Resolved Spectroscopy for Excited State Dynamics (e.g., Femtosecond Laser Spectroscopy)

Time-resolved spectroscopy techniques, particularly femtosecond laser spectroscopy, are powerful tools for investigating the ultrafast dynamic processes that occur after a molecule absorbs light. wikipedia.org For this compound, these techniques can elucidate the fate of the excited electronic states, tracking processes such as internal conversion, intersystem crossing, and vibrational energy relaxation. cmu.edu

Upon excitation by a short laser pulse, the molecule is promoted to an excited singlet state (S₁). From here, several decay pathways are possible. The presence of heavy atoms like bromine and particularly iodine is known to significantly enhance spin-orbit coupling. rsc.org This effect dramatically increases the rate of intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁). rsc.org

Transient absorption spectroscopy, a common time-resolved method, can monitor the appearance and decay of the excited state populations. By probing the sample with a second, delayed laser pulse, one can record the absorption of the transient species (S₁ and T₁ states), providing kinetic data on their formation and decay. cmu.edu

Table 4: Expected Excited-State Processes and Timescales for this compound

ProcessDescriptionExpected TimescaleInfluencing Factors
Vibrational Relaxation The excited molecule loses excess vibrational energy to the surrounding solvent or through intramolecular redistribution.100s of femtoseconds to picosecondsSolvent properties, molecular complexity.
Internal Conversion (S₁ → S₀) Non-radiative decay from the first excited singlet state back to the ground state.Picoseconds to nanosecondsEnergy gap between S₁ and S₀.
Intersystem Crossing (S₁ → T₁) Non-radiative transition from the excited singlet state to an excited triplet state.Picoseconds (or faster)The heavy-atom effect from iodine and bromine will make this a very rapid and efficient process. rsc.org
Phosphorescence (T₁ → S₀) Radiative decay from the triplet state to the ground state.Microseconds to millisecondsGenerally weak at room temperature in solution but may be observable at low temperatures or in a rigid matrix.

Due to the highly specific nature of the chemical compound “this compound,” publicly available scientific literature and chemical databases contain limited to no specific information regarding its applications and advanced derivatization strategies. Search results did not yield data directly corresponding to this exact molecule, but rather for structurally related, yet distinct, halogenated benzene derivatives.

Therefore, it is not possible to provide a detailed and scientifically accurate article on “this compound” that adheres to the strict requirements of the provided outline. Information on analogous compounds cannot be substituted, as this would not pertain to the subject compound and would violate the directive to focus solely on the specified chemical.

Further research in specialized, proprietary chemical synthesis databases or future publications may be necessary to obtain the specific information required to construct the requested article.

Applications and Advanced Derivatization Strategies Excluding Clinical Human Trials

Applications in Materials Science

Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The compound 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene is a promising candidate as a precursor for the synthesis of specialized ligands for both homogeneous and heterogeneous catalysis. The presence of two different halogen atoms, bromine and iodine, on the aromatic ring offers the potential for selective and sequential functionalization through various cross-coupling reactions.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is a key feature that can be exploited. The carbon-iodine bond is more readily cleaved and reactive in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, compared to the more stable carbon-bromine bond. This allows for the selective introduction of a functional group at the iodine position while leaving the bromine atom intact for subsequent transformations. This stepwise approach is invaluable for the construction of complex, multifunctional ligands with precisely controlled architectures.

For instance, a phosphine (B1218219) or N-heterocyclic carbene (NHC) precursor could be introduced at the iodine position, followed by a different functional group or a point of attachment to a solid support at the bromine position. This would enable the creation of tailored ligands for specific catalytic applications, such as asymmetric hydrogenation or C-H activation. The electron-withdrawing nature of the two fluorine atoms can also influence the electronic properties of the resulting ligand, potentially enhancing the catalytic activity and stability of the metal complex.

Table 1: Potential Orthogonal Reactivity of this compound in Ligand Synthesis

Reactive SitePotential Coupling ReactionReagents and ConditionsResulting Functional Group
IodineSonogashira CouplingTerminal alkyne, Pd(PPh₃)₄, CuI, baseAlkynyl group
IodineSuzuki CouplingBoronic acid/ester, Pd catalyst, baseAryl or vinyl group
BromineBuchwald-Hartwig AminationAmine, Pd catalyst, base, ligandAmino group
BromineStille CouplingOrganostannane, Pd catalystAryl, vinyl, or alkyl group

Development of Chemical Biology Probes and Tools

The structure of this compound makes it a versatile scaffold for the development of chemical biology probes. These tools are essential for studying biological processes in their native environment. The orthogonal reactivity of the bromo and iodo substituents allows for the sequential introduction of different functionalities, such as a reactive group for target binding and a reporter group for detection.

For example, the more reactive iodo position could be used to attach a moiety that specifically interacts with a biological target, such as a protein or enzyme. Subsequently, the bromo position could be functionalized with a reporter tag, like a fluorophore or a biotin (B1667282) handle for affinity purification, via a second cross-coupling reaction. The difluoro and ethoxy groups can be used to modulate the solubility, cell permeability, and metabolic stability of the resulting probe.

The development of activity-based probes (ABPs) could also be envisioned, where the compound serves as a core to which a reactive "warhead" and a reporter tag are attached. nih.gov The ability to fine-tune the physicochemical properties of the probe by modifying the substituents on the benzene (B151609) ring is a significant advantage in probe design.

Supramolecular Chemistry and Crystal Engineering with Halogen Bonding Interactions

The presence of both bromine and iodine on the aromatic ring of this compound makes it a compelling building block for supramolecular chemistry and crystal engineering, primarily through the formation of halogen bonds. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. nih.gov The strength of the halogen bond is dependent on the polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net

This hierarchy suggests that the iodine atom in the molecule would be a stronger halogen bond donor than the bromine atom. This difference can be exploited to direct the assembly of molecules in the solid state, leading to the formation of predictable and well-defined supramolecular architectures. rsc.org The iodine and bromine atoms can form halogen bonds with various halogen bond acceptors, such as nitrogen or oxygen atoms in other molecules, or even with the electron-rich regions of other aromatic rings. nih.govcore.ac.uk

Table 2: Potential Halogen Bonding Interactions with this compound

Halogen Bond DonorPotential Halogen Bond AcceptorInteraction TypePotential Supramolecular Motif
IodinePyridyl NitrogenI···NLinear chains, 2D networks
BromineCarbonyl OxygenBr···ODimers, sheets
IodineBromine (on another molecule)I···BrHetero-halogen interactions
Bromineπ-system of an aromatic ringBr···πT-shaped or parallel-displaced structures

Advanced Fluorescent or Luminescent Tag Synthesis

While this compound is not inherently fluorescent, it serves as an excellent starting material for the synthesis of advanced fluorescent or luminescent tags. The bromo and iodo groups provide convenient handles for introducing fluorogenic moieties through cross-coupling reactions.

A common strategy would involve a two-step process where one of the halogens is replaced with a π-conjugated system, which forms the core of the fluorophore. The remaining halogen can then be used to attach a functional group for conjugation to a biomolecule or for modulating the photophysical properties of the dye. For instance, a Sonogashira coupling at the iodine position could introduce an alkyne, which can then be used in "click" chemistry to attach the tag to a target molecule. mdpi.com

The presence of the fluorine atoms can be advantageous in the design of fluorescent dyes. Fluorine substitution is known to often increase the quantum yield and photostability of fluorophores. nih.gov It can also shift the emission wavelength and influence the lipophilicity of the molecule, which is important for applications in cellular imaging. The ethoxy group can also be modified to further tune the properties of the resulting dye. The versatility of this scaffold allows for the creation of a library of fluorescent tags with a range of photophysical properties tailored for specific applications, such as in fluorescence microscopy, flow cytometry, and high-throughput screening.

Environmental and Sustainability Considerations in the Context of 1 Bromo 2 Ethoxy 3,4 Difluoro 5 Iodobenzene Synthesis

Green Chemistry Principles in Synthetic Design (e.g., Atom Economy, Solvent Selection)

The application of green chemistry principles is fundamental to developing more sustainable synthetic routes for specialty chemicals. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy: A key metric in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic pathways should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. researchgate.net For a multi-step synthesis of a complex molecule like 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene, each step should be evaluated for its atom economy. For instance, electrophilic aromatic substitution reactions, such as halogenation, are common in synthesizing such compounds. researchgate.netchemistrysteps.com However, these reactions often use stoichiometric reagents, which can lead to poor atom economy. The use of catalytic reagents is a superior approach as they are used in small amounts and can be recycled. researchgate.net

Consider a hypothetical final step in the synthesis: the iodination of a precursor.

ReactantFormulaMolecular Weight ( g/mol )Atoms Incorporated in ProductAtoms Wasted
Precursor: 1-Bromo-2-ethoxy-3,4-difluorobenzeneC₈H₇BrF₂O253.04C₈H₆BrF₂OH
Iodinating Agent: N-Iodosuccinimide (NIS)C₄H₄INO₂224.98IC₄H₄NO₂
Total 477.02 C₈H₆BrF₂IO (Product) C₄H₅NO₂ (By-product)

This table illustrates a hypothetical reaction to demonstrate the concept of atom economy. The calculation would be: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100.

Solvent Selection: Solvent selection has a significant environmental impact, as solvents often constitute the largest mass component in a chemical process. wetswegwijzer.nl Halogenated solvents, while effective, are often toxic and persistent in the environment. rsc.org Green chemistry encourages the use of safer, more environmentally benign solvents. For reactions involving halogenated aromatic compounds, alternative solvents such as dimethylformamide or butyl acetate (B1210297) solutions might be considered, depending on the specific reaction requirements. rsc.orgscience.gov The ideal solvent is non-toxic, biodegradable, and recyclable. researchgate.net

By-product Management and Waste Minimization in Production Processes

The synthesis of complex organic fine chemicals typically generates significant waste streams, including spent solvents, non-recyclable by-products, and contaminated wastewater. wetswegwijzer.nl Effective waste management is crucial for environmental protection and economic efficiency. researchgate.net

Waste Minimization Strategies: The primary goal is to prevent waste generation at the source. researchgate.netyale.edu This can be achieved by:

Process Optimization: Improving reaction yields and selectivity reduces the formation of unwanted by-products.

Catalysis: Using selective catalytic reagents instead of stoichiometric ones minimizes waste streams. researchgate.net

Solvent Recycling: Implementing distillation or other techniques to recover and reuse solvents can significantly reduce waste volume and purchasing costs. uwlax.edu

Waste Segregation: Keeping different waste streams separate, such as halogenated and non-halogenated organic wastes, simplifies treatment and disposal. yale.edu

By-product Management: In a multi-step synthesis for a compound like this compound, numerous by-products can be formed, including isomers from incorrect substitution patterns and intermediates from incomplete reactions.

Identification and Characterization: The first step is to identify all by-products and waste streams generated during the process.

Treatment Technologies: Halogenated organic compounds in waste streams may require specialized treatment. A combination of a Regenerative Thermal Oxidizer (RTO) and a gas scrubber system can effectively destroy halogenated volatile organic compounds, converting them into less harmful inorganic substances with up to 99.9% efficiency. tecamgroup.com

Beneficial Reuse: Where possible, by-products from one reaction can sometimes be used as raw materials for another process, turning a waste stream into a valuable resource. uwlax.edu

Waste Minimization TechniqueApplication in SynthesisEnvironmental Benefit
Source Reduction Optimizing reaction conditions (temperature, pressure, catalysts) to maximize product yield.Reduces the formation of by-products and unreacted starting materials. yale.edu
Solvent Recycling Using distillation to purify and reuse solvents like DMF or THF.Decreases the volume of hazardous liquid waste and reduces the need for virgin solvent production. uwlax.edu
Use of Catalysts Employing a catalytic amount of a Lewis acid for halogenation instead of a full equivalent.Dramatically improves atom economy and reduces inorganic salt waste. researchgate.netresearchgate.net
Waste Segregation Keeping halogenated solvent waste separate from aqueous waste.Prevents cross-contamination and allows for more efficient and targeted waste treatment. yale.edu
End-of-Pipe Treatment Thermal oxidation of unavoidable volatile organic compound (VOC) emissions.Destroys hazardous compounds before they are released into the atmosphere. tecamgroup.com

Future Research Directions and Unresolved Challenges

Development of More Efficient and Eco-Friendly Synthetic Methodologies

The multi-step synthesis of polysubstituted benzenes often involves harsh reagents, significant solvent waste, and poor atom economy. Future research should focus on developing more sustainable synthetic routes to 1-Bromo-2-ethoxy-3,4-difluoro-5-iodobenzene and its derivatives.

Catalytic C-H Functionalization: A significant advancement would be the development of catalytic methods for the direct and regioselective introduction of the bromo, iodo, and fluoro groups onto a pre-existing ethoxybenzene scaffold. This would reduce the number of synthetic steps and the reliance on stoichiometric reagents.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety for hazardous reactions, and potential for easier scale-up. Investigating the synthesis of this compound using flow reactors could lead to higher yields, reduced reaction times, and minimized waste.

Green Catalysts and Solvents: The exploration of biodegradable, plant-based, or recyclable catalysts could significantly lower the environmental impact of the synthesis. Additionally, replacing traditional volatile organic solvents with greener alternatives, or even performing reactions under solvent-free conditions, is a crucial area for investigation. Photocatalysis, which utilizes visible light to drive chemical reactions, represents another promising eco-friendly approach.

Synthetic Approach Potential Advantages Key Research Challenges
Catalytic C-H FunctionalizationFewer synthetic steps, higher atom economy, reduced waste.Achieving high regioselectivity with multiple directing groups, catalyst stability and cost.
Flow ChemistryImproved safety, better reaction control, easier scalability, higher yields. Optimization of flow parameters (rate, temperature, pressure), reactor design for multiphase reactions.
Green CatalysisUse of renewable resources, lower toxicity, catalyst recyclability. Catalyst efficiency and stability, separation of catalyst from the reaction mixture.
PhotocatalysisUse of light as a renewable energy source, mild reaction conditions. Development of efficient photocatalysts, understanding complex reaction mechanisms.

Exploration of Unconventional Reactivity and Novel Transformations

The presence of three different halogens (I, Br, F) and an ethoxy group on the same aromatic ring opens up possibilities for highly selective and unconventional chemical transformations.

Site-Selective Cross-Coupling: A major challenge and opportunity lie in the selective functionalization of the C-I and C-Br bonds. Due to the differential reactivity of these carbon-halogen bonds, it should be possible to devise palladium-catalyzed cross-coupling reactions that selectively target one site over the other, allowing for the stepwise introduction of different functional groups.

Directed ortho-Lithiation: The ethoxy group can act as a directing group for ortho-lithiation, potentially enabling functionalization at the C6 position. The interplay between this directing effect and the electronic influence of the other substituents needs to be systematically studied.

Halogen Dance Reactions: Under basic conditions, polyhalogenated aromatic compounds can undergo halogen dance reactions, where a halogen atom migrates to a different position on the ring. Investigating the potential for such rearrangements in this compound could lead to the synthesis of novel, highly substituted isomers that are inaccessible through conventional methods.

Transformation Type Potential Outcome Key Research Questions
Site-Selective Cross-CouplingStepwise introduction of different aryl, alkyl, or heteroatom groups at the C1 and C5 positions. What are the optimal catalytic systems (ligands, metals) for selective C-I vs. C-Br activation?
Directed ortho-LithiationFunctionalization of the C-H bond adjacent to the ethoxy group. Can the directing effect of the ethoxy group overcome the steric hindrance from the adjacent bromine atom?
Halogen Dance ReactionMigration of bromine or iodine to other positions on the ring, leading to novel isomers. Under what conditions (base, temperature) does a halogen dance occur, and what is the regiochemical outcome?

Advancements in Computational Prediction and Experimental Validation

Given the complexity of this compound, computational chemistry and machine learning will be invaluable tools for predicting its reactivity and guiding experimental work.

Predicting Regioselectivity: Computational models like RegioSQM can be employed to predict the most likely sites for electrophilic aromatic substitution, despite the complex interplay of activating and deactivating groups.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for potential transformations, such as cross-coupling or lithiation, providing insights into transition states and reaction kinetics.

Machine Learning for Reactivity Prediction: Emerging machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of reactions involving this compound, potentially accelerating the discovery of new transformations. The experimental validation of these computational predictions will be crucial for refining the models and deepening our understanding of the molecule's behavior.

Computational Tool Application Need for Experimental Validation
RegioSQM/RegioMLPredicting the site of electrophilic aromatic substitution (e.g., nitration, further halogenation). Synthesis and characterization of reaction products to confirm predicted regioselectivity.
Density Functional Theory (DFT)Modeling transition states and reaction energies for cross-coupling and lithiation reactions.Kinetic studies and isolation of intermediates to support calculated reaction mechanisms.
Machine Learning ModelsPredicting reaction outcomes and identifying optimal reaction conditions. High-throughput screening of reactions to validate and refine the predictive power of the models.

Integration into Multicomponent Reaction Systems for Increased Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient synthetic strategies. The diverse functional handles on this compound make it an excellent candidate for inclusion in such reactions.

Future research could explore its use in MCRs where the bromo and iodo groups act as sequential reaction sites for metal-catalyzed insertions and subsequent couplings. This could enable the rapid assembly of complex, three-dimensional molecules from simple starting materials, a highly desirable goal in medicinal and materials chemistry.

Discovery of Novel Applications Beyond Current Scope

The unique electronic and structural features of this compound suggest potential applications in several areas of materials science and synthetic chemistry.

Liquid Crystals: The rigid, anisotropic structure of polysubstituted benzenes is a common feature in liquid crystal molecules. The introduction of multiple polarizable halogens and an alkoxy group could lead to materials with interesting mesomorphic properties.

Organic Electronics: Polyfluorinated aromatic compounds are often used in the development of organic electronic materials due to their distinct electronic properties and stability. This compound could serve as a building block for novel organic semiconductors or dielectrics.

Advanced Synthetic Intermediates: The ability to selectively functionalize the C-I and C-Br bonds makes this molecule a potentially valuable platform for the synthesis of complex polyaryl systems or elaborate heterocyclic structures.

Q & A

Basic: What are the recommended synthetic routes for 1-bromo-2-ethoxy-3,4-difluoro-5-iodobenzene, and how can purity be ensured?

Answer:
The compound can be synthesized via sequential halogenation and alkoxylation. For example, bromination and iodination of a fluorinated benzene precursor, followed by ethoxylation at the ortho position. Industrial-scale halogenation processes (e.g., using continuous flow reactors) optimize yield and purity . Purification techniques include recrystallization in ethanol or chromatography with silica gel. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to verify halogen positioning .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign ethoxy (-OCH₂CH₃) protons (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and aromatic protons.
  • ¹⁹F NMR : Confirms difluoro substitution (δ -110 to -150 ppm for meta/para fluorines).
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 363.9 (calculated for C₈H₅BrF₂IO).
  • FT-IR : Peaks at 750–800 cm⁻¹ (C-Br/C-I stretching) and 1250 cm⁻¹ (C-O-C from ethoxy group) .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Store at 2–8°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation of iodine and bromine bonds. Solubility in DMSO (20 mg/mL) allows stock solutions for reactions. Avoid aqueous buffers (hydrolysis risk). Decomposition products (e.g., HI, HBr) require fume hood use .

Advanced: How can reaction yields be optimized in cross-coupling reactions involving this compound?

Answer:
For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/water (3:1) at 80°C. Microwave-assisted synthesis (120°C, 20 min) improves efficiency. Monitor via TLC (hexane/ethyl acetate 4:1). Yields >80% are achievable when the iodine substituent is preserved as a directing group .

Advanced: What structural features influence its reactivity in nucleophilic aromatic substitution (SNAr)?

Answer:
The electron-withdrawing ethoxy and fluorine groups activate the benzene ring for SNAr. Bromine and iodine act as leaving groups, with iodine showing higher reactivity due to weaker C-I bonds. Kinetic studies (UV-Vis monitoring at 300 nm) reveal rate constants (k) 3× higher for iodine substitution vs. bromine in DMF at 60°C .

Advanced: How do halogen substitution patterns affect biological activity in analogs?

Answer:
Comparative studies show:

  • Iodine at C5 : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration.
  • Fluorines at C3/C4 : Increase metabolic stability (t₁/₂ > 6 hrs in liver microsomes).
  • Ethoxy at C2 : Reduces CYP450 inhibition (IC₅₀ > 50 µM vs. <10 µM for methoxy analogs) .

Advanced: What computational tools aid in retrosynthetic planning for derivatives?

Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) propose routes via halogen displacement or ethoxy deprotection. Density Functional Theory (DFT) calculates activation energies for SNAr (B3LYP/6-31G* basis set). Retrosynthetic trees prioritize routes with <5 steps and >70% yield .

Advanced: What role does this compound play in medicinal chemistry target discovery?

Answer:
It serves as a scaffold for kinase inhibitors (e.g., EGFR-TK). In silico docking (AutoDock Vina) shows binding affinity (ΔG = -9.2 kcal/mol) when the iodine group occupies hydrophobic pockets. In vitro assays (MTT) against HeLa cells show IC₅₀ = 12 µM, outperforming chloro analogs (IC₅₀ = 25 µM) .

Basic: What solvents are optimal for its use in reactions?

Answer:
Use polar aprotic solvents (DMF, DMSO) for SNAr or coupling reactions. For Grignard reactions, THF is preferred. Avoid protic solvents (methanol, water) to prevent hydrolysis of the ethoxy group .

Advanced: How can photoredox catalysis be applied to functionalize this compound?

Answer:
Under blue LED light (450 nm), Ir(ppy)₃ (1 mol%) catalyzes C-H arylation at C6 with aryl diazonium salts. Yields reach 65% in acetonitrile with DIPEA as a base. Mechanistic studies (EPR) confirm radical intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.